molecular formula C12H22Cl2N2 B6232587 3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride CAS No. 31207-19-9

3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride

Cat. No.: B6232587
CAS No.: 31207-19-9
M. Wt: 265.2
InChI Key:
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Description

3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H20N2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both organic synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride typically involves the reaction of 4-(3-aminopropyl)phenylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

  • Dissolving 4-(3-aminopropyl)phenylpropan-1-amine in an appropriate solvent such as ethanol or methanol.
  • Adding hydrochloric acid dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Stirring the reaction mixture for several hours to ensure complete conversion to the dihydrochloride salt.
  • Isolating the product by filtration and recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-aminopropyl)phenylpropan-1-amine
  • 1-(3-aminopropyl)-4-methylpiperazine
  • N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Uniqueness

3-[4-(3-aminopropyl)phenyl]propan-1-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in both aqueous and organic environments.

Properties

CAS No.

31207-19-9

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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